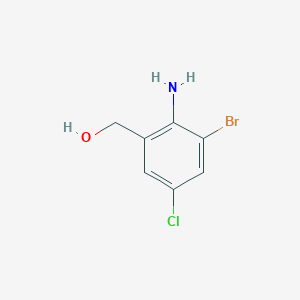![molecular formula C9H17N3O B11732392 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amino group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Amino Group: The pyrazole ring is then reacted with 2-methylpropylamine to introduce the amino group at the 4-position.
Attachment of Ethan-1-ol Moiety: Finally, the ethan-1-ol moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
2-{4-[(2-methylpropyl)amino]-1H-imidazol-1-yl}ethan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.
2-{4-[(2-methylpropyl)amino]-1H-triazol-1-yl}ethan-1-ol: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the amino group and ethan-1-ol moiety further enhances its versatility in various applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
2-[4-(2-methylpropylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H17N3O/c1-8(2)5-10-9-6-11-12(7-9)3-4-13/h6-8,10,13H,3-5H2,1-2H3 |
InChIキー |
ZBNPMOGYQDBQDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CN(N=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732359.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732404.png)


